

spantide II solubility problems in aqueous solutions

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Compound of Interest

Compound Name: *spantide II*

Cat. No.: *B1681974*

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Spantide II Solubility: Technical Support Center

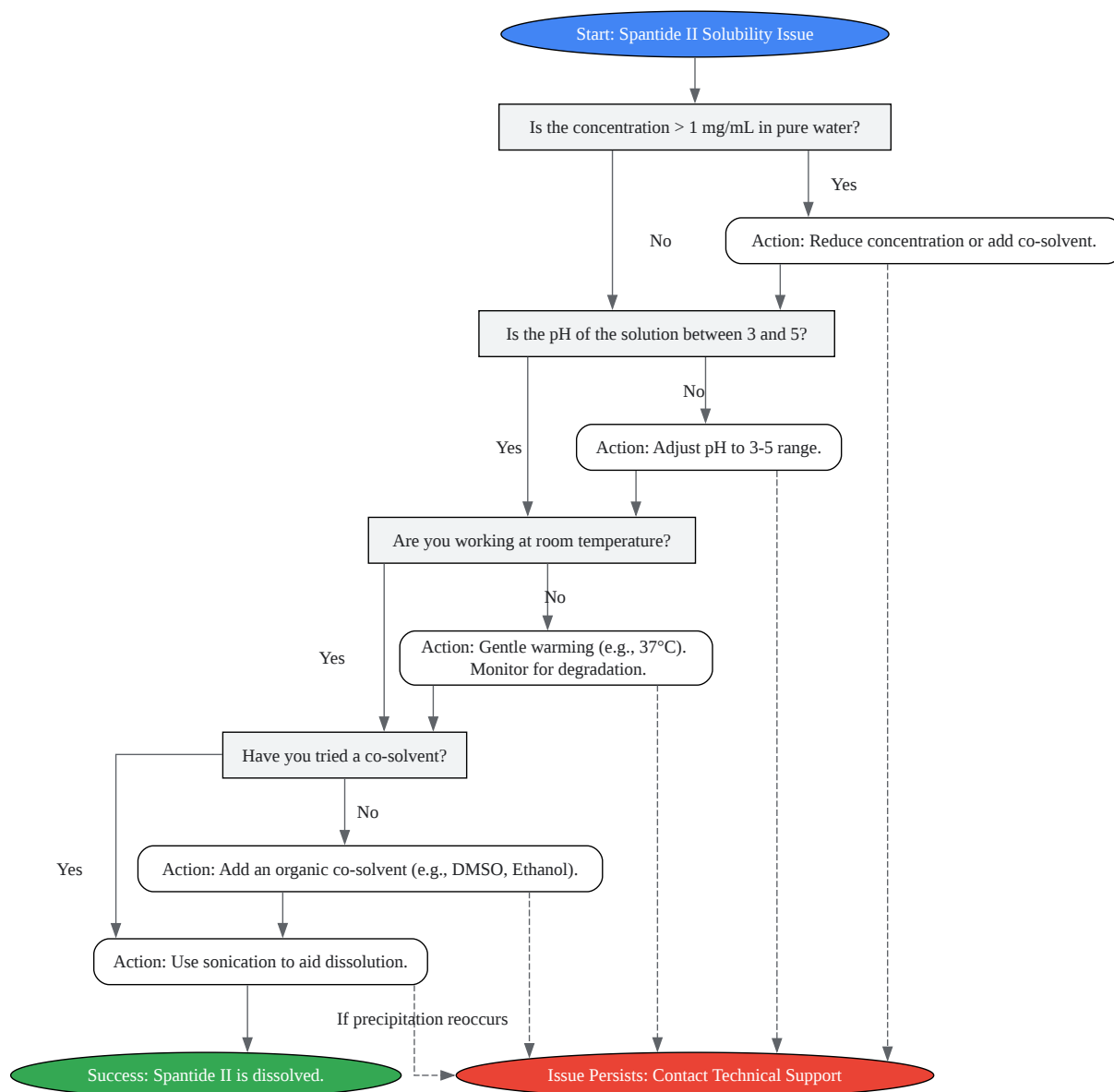
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with **Spantide II** in aqueous solutions.

Troubleshooting Guide

Issue: **Spantide II** is not dissolving or is precipitating out of aqueous solution.

This is a common issue that can be influenced by several factors including concentration, pH, temperature, and the presence of organic co-solvents. The following steps provide a systematic approach to troubleshooting and resolving these solubility problems.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for **Spantide II** solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **Spantide II** in water?

A1: The reported solubility of **Spantide II** in water is up to 1 mg/mL.^[1] Exceeding this concentration can lead to incomplete dissolution or precipitation.

Q2: My **Spantide II** solution is cloudy. What should I do?

A2: Cloudiness, or turbidity, often indicates that the peptide is coming out of solution or forming aggregates. If you are at or below the recommended concentration, consider the following:

- pH Adjustment: **Spantide II** exhibits maximum stability in the pH range of 3-5.^[2] Adjusting the pH of your aqueous solution to this range may improve solubility and stability.
- Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.^[3] However, be mindful of potential degradation at elevated temperatures.^[4]

Q3: Can I use organic solvents to dissolve **Spantide II**?

A3: Yes, using organic co-solvents is a common method to improve the solubility of **Spantide II**, especially for concentrations above 1 mg/mL. Common co-solvents include:

- Dimethyl sulfoxide (DMSO)
- Ethanol
- Polyethylene glycol 300 (PEG300)

For in vivo experiments, specific formulations have been developed, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.^[3] Another option for in vivo studies is a mixture of 10% DMSO and 90% corn oil, also achieving a solubility of ≥ 2.5 mg/mL.^[3]

Q4: How does pH affect the stability of **Spantide II** in aqueous solutions?

A4: **Spantide II** is susceptible to degradation at pH levels below 2 and above 5.^[2] The major degradation pathways include hydrolysis, racemization, and cleavage.^[2] For optimal stability in aqueous solutions, it is recommended to maintain the pH between 3 and 5.

Q5: I need to prepare a stock solution of **Spantide II**. What are the best practices for storage?

A5: For long-term storage, it is advisable to store **Spantide II** as a lyophilized powder at -20°C or below.^{[1][5][6]} Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.^[3] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for about one month.^[3]

Q6: Does the concentration of **Spantide II** affect its stability?

A6: Studies have shown that the concentration of **Spantide II** in a solution does not have a significant influence on its stability.^[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility and stability of **Spantide II**.

Table 1: **Spantide II** Solubility in Various Solvents

Solvent/Vehicle	Reported Solubility	Reference
Water	1 mg/mL	^[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	^[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	^[3]
Ethanol-Water (1:1)	Stable Vehicle	^[4]
Ethyl Oleate-Ethanol (1:1)	Stable Vehicle	^[4]

Table 2: Influence of pH on **Spantide II** Stability

pH Range	Stability	Half-life (at 60°C)	Reference
< 2	Susceptible to degradation	Not specified	[2]
3-5	Maximum stability	95 days (at pH 3.0)	[2]
> 5	Susceptible to degradation	Not specified	[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL **Spantide II** Aqueous Solution

- Weigh the required amount of lyophilized **Spantide II**.
- Add the appropriate volume of sterile, purified water to achieve a final concentration of 1 mg/mL.
- Vortex briefly to mix.
- If dissolution is incomplete, check the pH of the solution and adjust to a range of 3-5 using dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) as needed.
- If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to aid dissolution.
- Once fully dissolved, filter the solution through a 0.22 µm sterile filter.
- For storage, create single-use aliquots and store at -20°C or -80°C.

Protocol 2: Preparation of a >1 mg/mL **Spantide II** Solution for In Vivo Studies

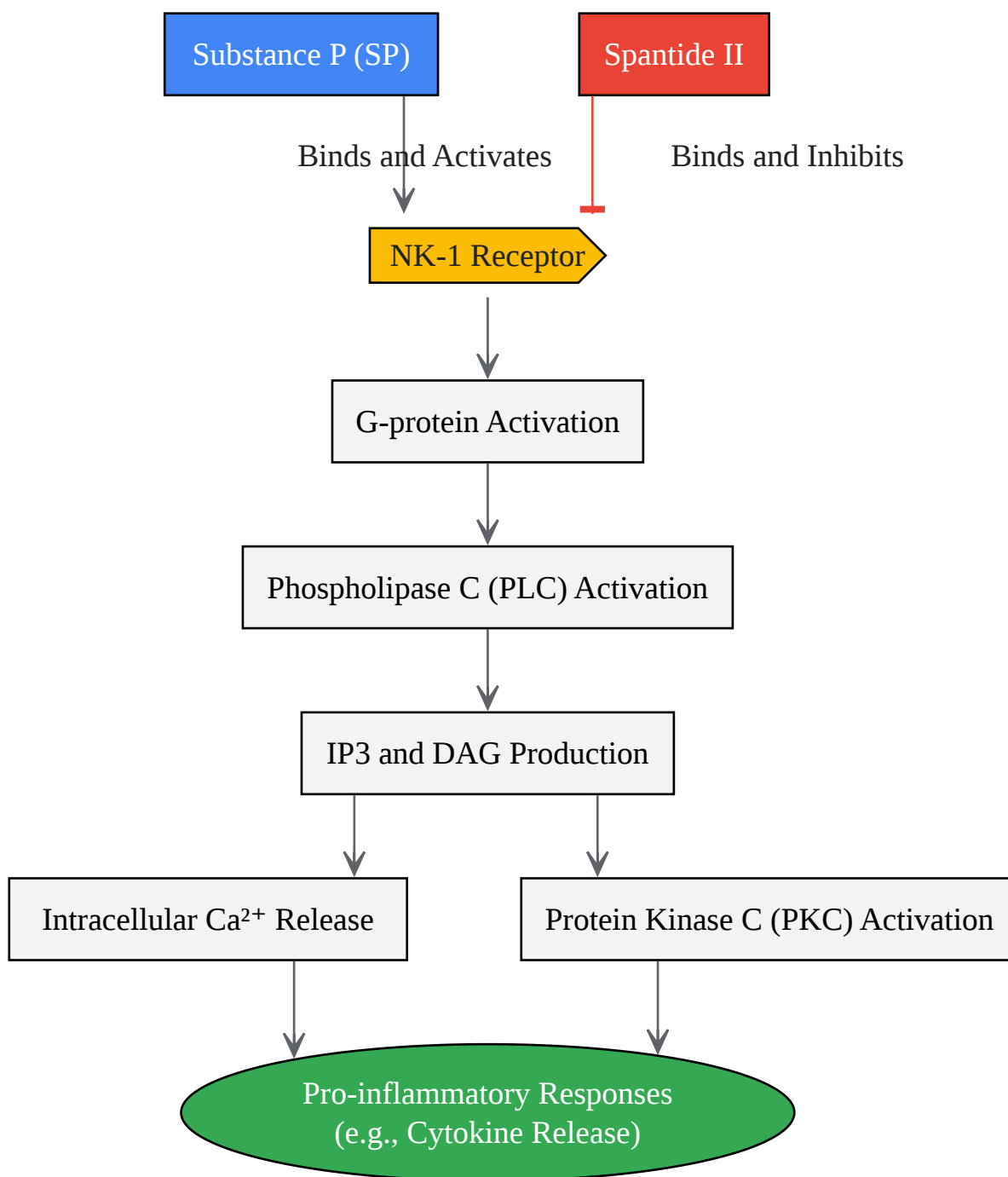
This protocol is based on a formulation achieving ≥ 2.5 mg/mL.[3]

- Prepare a stock solution of **Spantide II** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

- 400 μ L of PEG300
- 100 μ L of the **Spantide II** DMSO stock solution
- 50 μ L of Tween-80
- 450 μ L of saline
- This will result in a 1 mL solution with a final **Spantide II** concentration of 2.5 mg/mL.
- If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied.^[3]

Signaling Pathway

Spantide II is a potent antagonist of the Neurokinin-1 Receptor (NK-1R), which is the primary receptor for Substance P (SP). By blocking this interaction, **Spantide II** inhibits the pro-inflammatory effects of Substance P.



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Caption: **Spantide II** antagonism of the Substance P / NK-1R signaling pathway.

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